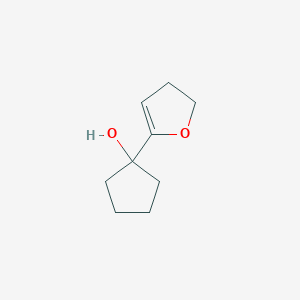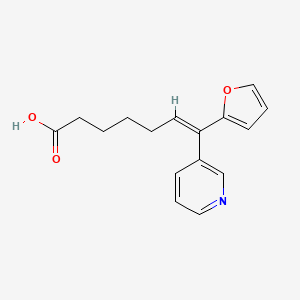![molecular formula C19H19NO2 B12895005 3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one CAS No. 89114-13-6](/img/structure/B12895005.png)
3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-4-(2,4,6-trimethylbenzyl)isoxazol-5(2H)-one is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(2,4,6-trimethylbenzyl)isoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenyl-4-(2,4,6-trimethylbenzyl)propiolamide with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve yield and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the phenyl or trimethylbenzyl groups.
Reduction: Reduction reactions may target the isoxazole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and trimethylbenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., Br2) for electrophilic substitution or nucleophiles (e.g., NaOH) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-Phenyl-4-(2,4,6-trimethylbenzyl)isoxazol-5(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylisoxazole: Lacks the trimethylbenzyl group, potentially altering its biological activity and chemical reactivity.
4-(2,4,6-Trimethylbenzyl)isoxazole: Lacks the phenyl group, which might affect its overall properties.
Uniqueness
3-Phenyl-4-(2,4,6-trimethylbenzyl)isoxazol-5(2H)-one is unique due to the presence of both the phenyl and trimethylbenzyl groups, which can influence its chemical behavior and biological activity
Propriétés
Numéro CAS |
89114-13-6 |
|---|---|
Formule moléculaire |
C19H19NO2 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
3-phenyl-4-[(2,4,6-trimethylphenyl)methyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C19H19NO2/c1-12-9-13(2)16(14(3)10-12)11-17-18(20-22-19(17)21)15-7-5-4-6-8-15/h4-10,20H,11H2,1-3H3 |
Clé InChI |
DQATXXPZDSFBOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CC2=C(NOC2=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


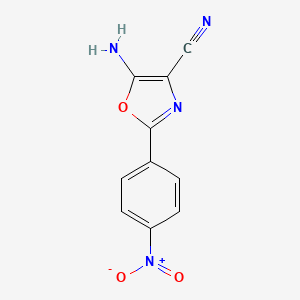
![4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B12894929.png)
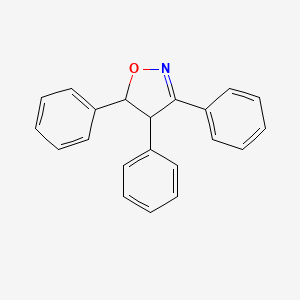
![6-Fluoro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12894940.png)
![N-(Butan-2-yl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]decanamide](/img/structure/B12894951.png)
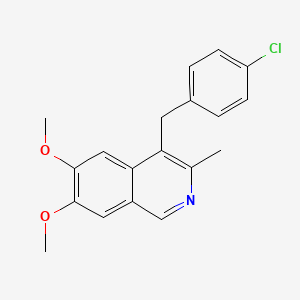
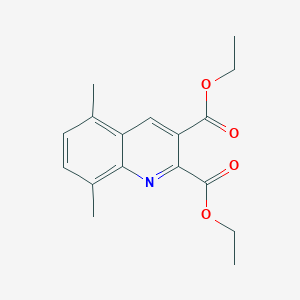
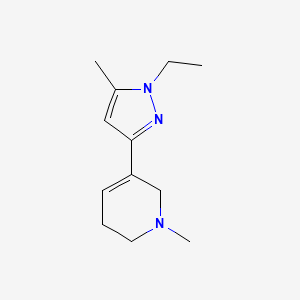

![N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine](/img/structure/B12894988.png)
![Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12895001.png)
![(4Z)-2-ethyl-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B12895003.png)
